molecular formula C20H22N4O4 B11488627 N'-{[(3-nitrophenyl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide

N'-{[(3-nitrophenyl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide

Cat. No.: B11488627
M. Wt: 382.4 g/mol
InChI Key: JGYJJSUNHBUKKK-UHFFFAOYSA-N
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Description

(Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 3-NITROBENZOATE is a complex organic compound that features a piperidine moiety, a nitrobenzene group, and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 3-NITROBENZOATE typically involves the condensation of 4-[(piperidin-1-yl)methyl]aniline with 3-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 3-NITROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation .

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

[(Z)-[amino-[4-(piperidin-1-ylmethyl)phenyl]methylidene]amino] 3-nitrobenzoate

InChI

InChI=1S/C20H22N4O4/c21-19(22-28-20(25)17-5-4-6-18(13-17)24(26)27)16-9-7-15(8-10-16)14-23-11-2-1-3-12-23/h4-10,13H,1-3,11-12,14H2,(H2,21,22)

InChI Key

JGYJJSUNHBUKKK-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC=C(C=C2)/C(=N/OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=NOC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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